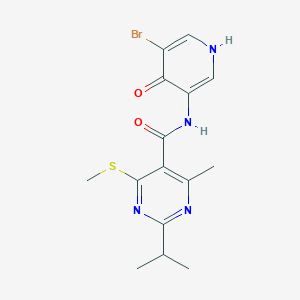

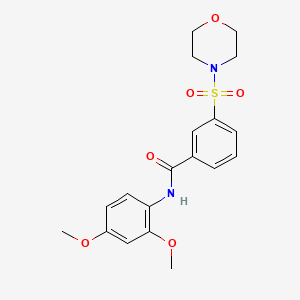

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" is a benzamide derivative that is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with morpholine moieties and their biological activities, which can provide insights into the chemical class to which the compound belongs. For instance, benzamide derivatives have been evaluated for gastrokinetic activity , and others have been synthesized for their potential antitumor activities .

Synthesis Analysis

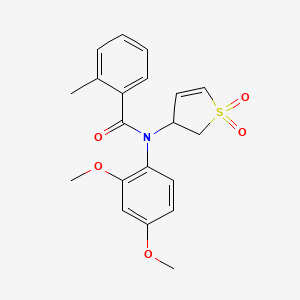

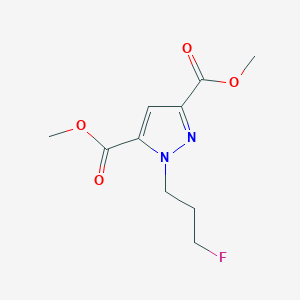

The synthesis of benzamide derivatives often involves the condensation of appropriate benzoic acid derivatives with amines or isocyanates in the presence of suitable reagents and conditions. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, novel fluorinated morpholine-containing benzamide derivatives were synthesized by reacting 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide."

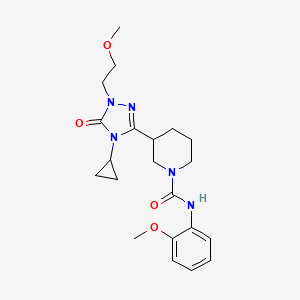

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes by X-ray crystallography. The crystal structure of N-(diphenylphosphoryl)benzamide was solved, revealing a polymeric frame formed by N-H...O type hydrogen bonds . The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system . These studies highlight the importance of molecular structure in understanding the properties and potential activities of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide," but they do discuss the synthesis and reactivity of related compounds. For example, the synthesis of N-benzoyl-N'-dialkylthiourea derivatives involved the reaction of benzamide with thiourea . The reactivity of these compounds can be further modified by the introduction of different substituents on the benzamide ring, as seen in the synthesis of various benzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of a morpholinone ring can induce a twist-boat conformation, affecting the compound's hydrogen bonding capabilities . The introduction of fluorine atoms and other substituents can also impact the lipophilicity, solubility, and overall reactivity of the compounds . These properties are crucial for the biological activity of benzamide derivatives, as they determine the compounds' interaction with biological targets and their pharmacokinetic profiles.

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Complex Compounds

Research on derivatives similar to "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" demonstrates their potential in the synthesis and characterization of complex compounds, such as coordination compounds with transition metals. For example, Zhou Weiqun et al. (2005) studied N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, revealing their structure and antifungal activity, which underscores the versatility of benzamide derivatives in creating compounds with significant biological activities (Zhou Weiqun et al., 2005).

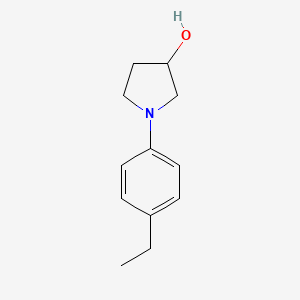

Pharmaceutical Applications

Another significant area of application for compounds structurally related to "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" is in pharmaceutical research. Liang-Jie Zhang (2009) described the novel (2-morpholinylmethyl)benzamide derivatives, highlighting their potential as medicines, particularly in conditions involving decreased gastric emptying. This study illuminates the relevance of morpholine and benzamide derivatives in developing new therapeutic agents (Liang-Jie Zhang, 2009).

Anticancer and Antimicrobial Potential

Research into derivatives of "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" also explores their anticancer and antimicrobial potential. For instance, the synthesis of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents by A. Abu‐Hashem et al. (2020) demonstrated the compounds' ability to inhibit cyclooxygenase-2 selectively, indicating their potential in cancer therapy (A. Abu‐Hashem et al., 2020).

Advanced Material Science

Compounds akin to "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" find applications in advanced material science as well. Studies on the synthesis and characterization of soluble polymides from related chemical structures, as discussed by Y. Imai et al. (1984), highlight the role of benzamide derivatives in developing new materials with high thermal stability and solubility in organic solvents (Y. Imai et al., 1984).

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-15-6-7-17(18(13-15)26-2)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWJQQMGXCQXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)